molecular formula C11H9NO B1314989 8-Acetylquinoline CAS No. 56234-20-9

8-Acetylquinoline

Cat. No. B1314989
CAS RN: 56234-20-9
M. Wt: 171.19 g/mol
InChI Key: SHVCKCOMBWIPBE-UHFFFAOYSA-N
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Description

8-Acetylquinoline is an organic compound with the molecular formula C11H9NO . It is also known by other names such as 1-(quinolin-8-yl)ethanone and 1-quinolin-8-ylethanone .


Synthesis Analysis

One of the methods for synthesizing 8-Acetylquinoline involves the Leuckart reaction. In this process, the reduction of 8-acetylquinoline oxime with lithium aluminum hydride gives 8-(1-aminoethyl)-1,2-dihydroquinoline .


Molecular Structure Analysis

The molecular structure of 8-Acetylquinoline consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom. The molecular weight of the compound is 171.19 g/mol .


Chemical Reactions Analysis

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .


Physical And Chemical Properties Analysis

8-Acetylquinoline has a molecular weight of 171.19 g/mol. It has a XLogP3 value of 1.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has 1 rotatable bond. Its exact mass and monoisotopic mass are both 171.068413911 g/mol. The topological polar surface area of the compound is 30 Ų. It has 13 heavy atoms .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
    • They have been used in the development of various drugs due to their substantial efficacies .
    • The methods of application or experimental procedures involve various synthetic approaches to harness the bioactive quinolines .
    • The results of in vivo and in vitro screening have shown the potential of quinoline for future drug development .
  • Industrial and Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery .
    • Various synthesis protocols have been reported in the literature for the construction of this scaffold .
    • The outcomes of these syntheses have led to the development of various quinoline derivatives with potential biological and pharmaceutical activities .
  • Bioorganic Chemistry

    • Quinoline derivatives are known to have a broad range of applications in bioorganic chemistry .
    • These derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
    • The methods of application or experimental procedures involve various synthetic approaches to harness the bioactive quinolines .
    • The results of in vivo and in vitro screening have shown the potential of quinoline for future drug development .
  • Pharmaceutical Chemistry

    • Quinoline and its analogues have been used in the development of various drugs due to their substantial efficacies .
    • The methods of application or experimental procedures involve various synthetic approaches to harness the bioactive quinolines .
    • The results of in vivo and in vitro screening have shown the potential of quinoline for future drug development .
  • Functionalized Quinoline Motifs

    • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs have been reviewed .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The results of in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Synthesis of Biologically and Pharmaceutically Active Quinoline

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • Various synthesis protocols have been reported in the literature for the construction of this scaffold .
    • The outcomes of these syntheses have led to the development of various quinoline derivatives with potential biological and pharmaceutical activities .

Safety And Hazards

When handling 8-Acetylquinoline, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor. The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

1-quinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCKCOMBWIPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480515
Record name 8-ACETYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetylquinoline

CAS RN

56234-20-9
Record name 8-ACETYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quinoline-8-carboxylic acid methoxy-methyl-amide (2.16 g, 10 mmol) was dissolved in anhydrous THF (40 mL) and cooled to −78° C. The 3 M methyl magnesium iodide solution in diethyl ether (4.0 mL, 12 mmol, Aldrich) was slowly added to the reaction solution in dry ice bath. The reaction mixture was allowed to stir under nitrogen at room temperature for overnight then the reaction was cooled at ice bath and quenched with saturated aqueous ammonium chloride (40 mL). The organic phase was separated and the aqueous phase was extracted with ethyl acetate (30 mL×2). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated via vacuo to give crude title compound as light yellow solid in 83% yield (1.42 g, 8.3 mmol).
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
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0 (± 1) mol
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reactant
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Quantity
4 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 8-bromoquinoline (2.0 g, 9.661 mmol), tributyl(1-ethoxyvinyl)stannane (4.19 g, 11.59 mmol), and Pd(PPh3)4 (557 mg, 0.483 mmol) in toluene (50 mL) was heated under argon at 70° C. for 24 h. The mixture was cooled to RT and extracted with EtOAc (2×25 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 30% EtOAc/petroleum ether) furnished 1-(quinolin-8-yl)ethanone (1.2 g, 7.01 mmol, 73% yield) as an off-white solid: 1H NMR (400 MHz, DMSO-d6) δ 8.99 (1H, dd, J=2 Hz & 2.4 Hz), 8.22 (1H, dd, J=2 Hz & 6.4 Hz), 7.95 (2H, d, J=7.6 Hz), 7.59 (1H, t, J=8 Hz), 7.48 (1H, dd, J=4 Hz), 2.95 (3H, s). m/z (ESI, +ve) 172.0 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
557 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
KN Campbell, JF Kerwin, RA LaForge… - Journal of the …, 1946 - ACS Publications
… without isolation to 8-acetylquinoline. In order to determine whether or not catalytic hydrogenation of the amino ketones would be feasible, the hydrogenation of 8-acetylquinoline was …
Number of citations: 37 pubs.acs.org
D Döpp, A Jung - Acta Chimica Slovenica, 2009 - Citeseer
… Among the compounds studied, 8-acetylquinoline (5) performed moderately well. It shows a UV absorption maximum at 280 nm in acetonitrile solution (log ε = 3.9) allowing the use of …
Number of citations: 5 citeseerx.ist.psu.edu
NV Smolentseva, IA Red'kin, AI Tochilkin - Chemistry of Heterocyclic …, 1975 - Springer
… The key compound -- 8-acetylquinoline (II) -- was obtained by the … 8-Acetylquinoline was obtained in poor yield because of the … 8-Acetylquinoline oxime (IV) was reduced with lithium …
Number of citations: 1 link.springer.com
YZ Hu, MH Wilson, R Zong, C Bonnefous… - Dalton …, 2005 - pubs.rsc.org
The ligand 2-(8′-quinolinyl)-1,10-phenanthroline (1) was prepared in 79% yield by the Friedländer condensation of 8-amino-7-quinolinecarbaldehyde and 8-acetylquinoline. The …
Number of citations: 28 pubs.rsc.org
D Nasipuri, SK Konar - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… The residue after isolation of the Mannich base was distilled to furnish unchanged 8-acetylquinoline (3.5 g) . (b) A mixture of the ketone (12.0 g, 0.07 mol) , paraformaldehyde (4.0 g, …
Number of citations: 3 pubs.rsc.org
JY Legros, G Primault, JC Fiaud - Tetrahedron, 2001 - Elsevier
… All the isomers with the acetyl group on the heterocycle are obtained and we prepared also 8-acetylquinoline 4a. The precursors of these ketones are commercially available (chloro- or …
Number of citations: 67 www.sciencedirect.com
M Jäger, L Eriksson, J Bergquist… - The Journal of Organic …, 2007 - ACS Publications
… The reaction of 4-bromobenzaldehyde with 2 equiv of 8-acetylquinoline 26 in a basic … separate reaction of equimolar 4-bromobenzaldehyde and 8-acetylquinoline in 83% yield. The MS …
Number of citations: 64 pubs.acs.org
K Yamamoto, H Tabata - Talanta, 1972 - Elsevier
The acid dissociation constant of 5,7-dibromo-8-amino-quinoline and the stability constant of 1:1 chelates of some bivalent transition metals were determined spectrophotometrically in …
Number of citations: 3 www.sciencedirect.com
RA Glenn, JR Bailey - Journal of the American Chemical Society, 1941 - ACS Publications
Two new C12H13N components have been iso-lated from the 258-264 fraction of aromatic bases obtained in processing through fractional distillation, cumulativeextraction, 1 and …
Number of citations: 18 pubs.acs.org
MJ Mphahlele, LG Lesenyeho - Journal of Heterocyclic …, 2013 - Wiley Online Library
… 2 ═CHOBu) using a Pd(dba) 2 –dppp mixture and thallium acetate (TlOAc) as a base in DMF at 80C afforded the corresponding 2-acetyl- (68%), 3-acetyl- (81%), and 8-acetylquinoline (…
Number of citations: 36 onlinelibrary.wiley.com

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